molecular formula C10H18O2 B6147425 2,2-dimethyl-1-(oxan-4-yl)propan-1-one CAS No. 1341798-25-1

2,2-dimethyl-1-(oxan-4-yl)propan-1-one

Cat. No.: B6147425
CAS No.: 1341798-25-1
M. Wt: 170.2
InChI Key:
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Description

2,2-dimethyl-1-(oxan-4-yl)propan-1-one is an organic compound with the molecular formula C9H16O2 It is a ketone with a unique structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with tetrahydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(oxan-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-1-(oxan-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydropyran ring may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1-(1,4,5-oxadiazepan-4-yl)propan-1-one: Similar structure but with an oxadiazepan ring.

    2,2-dimethyl-1-(4-phenyl-1L4-pyridin-1-yl)propan-1-one: Contains a pyridinyl group instead of a tetrahydropyran ring.

Uniqueness

2,2-dimethyl-1-(oxan-4-yl)propan-1-one is unique due to its combination of a ketone group and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical compounds.

Properties

CAS No.

1341798-25-1

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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